(3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate
Description
Properties
IUPAC Name |
(3-nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O7/c23-20(15-7-9-16(10-8-15)21(24)25)28-13-14-6-11-19(18(12-14)22(26)27)29-17-4-2-1-3-5-17/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVICKNVKKTNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate typically involves the esterification of 3-nitro-4-phenoxybenzyl alcohol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used; for example, aniline derivatives if amines are used as nucleophiles.
Scientific Research Applications
(3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
Comparison with Similar Compounds
Key Research Findings and Data
Table 2: Comparative Antioxidant Activity of Methyl Benzoate Derivatives
| Compound | % Radical Scavenging (2 mg/mL) |
|---|---|
| Methyl 4-methoxybenzoate | 95% |
| Methyl 4-chlorobenzoate | 80% |
| Methyl 4-nitrobenzoate | 70% |
| Methyl benzoate | 50% |
| (3-Nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate* | ~65–75% (predicted) |
Q & A
Q. What are the optimal synthetic routes for preparing (3-nitro-4-phenoxyphenyl)methyl 4-nitrobenzoate, and how can reaction conditions be optimized to improve yield?
Answer: The synthesis of nitro-substituted benzoate esters typically involves multi-step protocols, including esterification, nitration, and coupling reactions. For example, structurally analogous compounds (e.g., methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate) are synthesized via sequential acylation and nitration steps under controlled temperatures (40–60°C) to avoid decomposition of nitro groups . Optimization strategies include:
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for nitration to enhance regioselectivity.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates .
- Yield improvement : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of nitro precursors (e.g., 4-nitrobenzoic acid derivatives) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and confirming its structural integrity?
Answer: Key characterization techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm ester linkages and nitro group positions. For example, aromatic protons in analogous compounds show distinct splitting patterns (δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₂₁H₁₅N₂O₇ for the target compound) and detect fragmentation patterns .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Methodological Note : Cross-validate results with computational tools (e.g., PubChem’s InChI key generation) to resolve ambiguities in stereochemistry .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, pH)?
Answer: Nitroaromatic compounds are prone to photodegradation and hydrolysis. Stability studies on similar esters reveal:
- Photodegradation : Exposure to UV light (254 nm) for 24h causes 15–20% decomposition; store in amber vials .
- Thermal stability : Stable at ≤25°C for 6 months; degradation accelerates above 40°C .
- pH sensitivity : Hydrolysis of ester bonds occurs in alkaline conditions (pH > 9), releasing nitrobenzoic acid derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the dual nitro groups in cross-coupling or reduction reactions?
Answer: The nitro groups act as both electron-withdrawing and directing groups. In reduction reactions (e.g., catalytic hydrogenation), the 4-nitrobenzoate moiety is reduced to an amine, altering electronic properties and enabling further functionalization. Computational studies (DFT) suggest that the nitro groups lower the LUMO energy, facilitating nucleophilic attack at the para position . Experimental validation involves:
Q. How can researchers reconcile contradictory data on the compound’s biological activity across different assay systems?
Answer: Contradictions often arise from assay-specific variables (e.g., cell permeability, solvent effects). Methodological solutions include:
- Dose-response standardization : Use uniform DMSO concentrations (<0.1% v/v) to minimize solvent toxicity .
- Orthogonal assays : Validate results with both cell-based (e.g., MTT assay) and cell-free (e.g., enzyme inhibition) systems .
- Theoretical alignment : Link discrepancies to molecular docking predictions (e.g., binding affinity variations due to protein conformational states) .
Q. What advanced computational models predict the compound’s environmental fate or biodegradation pathways?
Answer: Molecular dynamics (MD) simulations and QSAR models predict:
- Hydrolysis half-life : ~120 days in aquatic environments (pH 7, 25°C), with ester cleavage as the rate-limiting step .
- Bioaccumulation potential : LogP ~3.2 suggests moderate accumulation in lipid-rich tissues; validate with LC-MS/MS in model organisms .
- Degradation products : Nitro-to-amine reduction generates persistent intermediates; monitor via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
